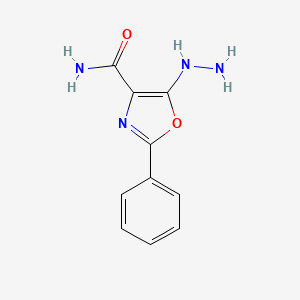

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, fused with a phenyl group and a hydrazinyl group

Mecanismo De Acción

Mode of Action

The mode of action of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide involves the formation of a substituted pyrazole residue on C5, which enhances the electrophilicity of the cyano group in position 4 . This allows it to react with hydrogen sulfide, sodium azide, and hydroxylamine .

Biochemical Pathways

The compound’s ability to react with hydrogen sulfide, sodium azide, and hydroxylamine suggests that it may interact with pathways involving these molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide typically involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazinyl derivative, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Properties

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide derivatives have shown promising anticancer activity. Research indicates that compounds within this class can induce apoptosis in cancer cells. For instance, derivatives of 2-phenyl-oxazole-4-carboxamide were identified as potent apoptosis inducers with effective inhibition of tumor growth in xenograft models . In particular, a derivative demonstrated an EC50 of 270 nM and a GI50 of 229 nM against human colorectal cancer cells, highlighting the potential for developing new anticancer therapies based on this scaffold .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that oxazole derivatives can act against various bacterial strains, making them candidates for developing new antibiotics. The presence of hydrazine groups in the structure is believed to enhance the antibacterial efficacy by increasing lipophilicity, which facilitates membrane penetration .

Anti-inflammatory Effects

Research has indicated that certain derivatives of 5-hydrazinyl compounds possess anti-inflammatory properties. The incorporation of hydrazine moieties into oxazole frameworks has been linked to reduced inflammation markers in experimental models, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

Synthesis Methods

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate oxazole precursors. Various synthetic routes have been explored, including cyclization reactions that lead to the formation of the oxazole ring. The use of different substituents on the phenyl ring has been shown to affect biological activity significantly.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and hydrazine components can lead to enhanced biological activity. For example, substituents that increase electron density on the aromatic ring tend to improve anticancer efficacy. Additionally, variations in the hydrazine moiety can influence both solubility and bioactivity, underscoring the importance of careful structural optimization during drug development .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Similar Compounds

5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.

2-Phenyl-1,3-oxazole-4-carboxamide: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

5-Amino-2-phenyl-1,3-oxazole-4-carboxamide: Contains an amino group instead of a hydrazinyl group, affecting its reactivity and biological activity.

Uniqueness

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide is unique due to the presence of both hydrazinyl and carboxamide functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Actividad Biológica

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4O2 with a molecular weight of approximately 218.21 g/mol. Its structure features an oxazole ring, a hydrazinyl group, and a carboxamide functionality, which contribute to its unique reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans. The minimal inhibitory concentration (MIC) values suggest that this compound can inhibit the growth of these microorganisms at relatively low concentrations .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 16 |

Anticancer Activity

The compound has also shown promise as an anticancer agent. In studies focused on apoptosis induction in cancer cells, derivatives of oxazole compounds similar to this compound were identified as effective inducers of apoptosis. For instance, related compounds demonstrated EC50 values in the nanomolar range against various cancer cell lines, indicating potent growth inhibition .

Case Study: Apoptosis Induction

A particular study highlighted that a derivative with structural similarities to this compound exhibited an EC50 of 270 nM in human colorectal DLD-1 cells. This compound was noted for cleaving PARP and inducing DNA laddering, hallmarks of apoptosis .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Nucleophilic Interactions : The hydrazinyl group can react with electrophiles in biological systems, potentially disrupting cellular processes.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Biofilm Disruption : The compound's effectiveness against biofilms formed by pathogenic bacteria suggests it may disrupt microbial communities critical for infection persistence .

Future Research Directions

While initial findings are promising, further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure–Activity Relationship (SAR) : Systematic modification of the compound to enhance potency and selectivity.

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets.

Propiedades

IUPAC Name |

5-hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-8(15)7-10(14-12)16-9(13-7)6-4-2-1-3-5-6/h1-5,14H,12H2,(H2,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOYFMPGPNOSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)NN)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.